molecular formula C4H2F3IN2 B3015875 4-Iodo-1-(trifluoromethyl)-1H-pyrazole CAS No. 1706433-09-1

4-Iodo-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3015875
CAS No.: 1706433-09-1
M. Wt: 261.974
InChI Key: FQPUAMNCEFIKNM-UHFFFAOYSA-N
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Description

4-Iodo-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-(trifluoromethyl)-1H-pyrazole typically involves the iodination of 1-(trifluoromethyl)-1H-pyrazole. One common method includes the reaction of 1-(trifluoromethyl)-1H-pyrazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as potassium carbonate, in an organic solvent.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1-(trifluoromethyl)-1H-pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Iodo-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It serves as a probe in biochemical studies to investigate the function of biological molecules and pathways.

    Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-Iodo-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-(trifluoromethyl)-1H-imidazole
  • 4-Iodo-1-(trifluoromethyl)-1H-benzimidazole
  • 4-Iodo-1-(trifluoromethyl)-1H-pyrrole

Uniqueness

4-Iodo-1-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its iodine and trifluoromethyl substituents on the pyrazole ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, which can be advantageous in various applications. The presence of both electron-withdrawing and electron-donating groups on the pyrazole ring also allows for fine-tuning of the compound’s electronic properties, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

4-iodo-1-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3IN2/c5-4(6,7)10-2-3(8)1-9-10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPUAMNCEFIKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706433-09-1
Record name 4-iodo-1-(trifluoromethyl)-1H-pyrazole
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